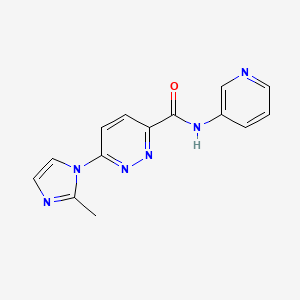
6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide, also known as 6-MIPPC, is an organic compound that belongs to the class of imidazolium-based heterocyclic compounds. It has been studied for its potential applications in drug delivery, as a biomarker for cancer, and for its potential use in the treatment of neurodegenerative diseases. 6-MIPPC has been shown to possess a variety of biochemical and physiological effects, and has been studied for its potential to improve the efficacy of drug delivery systems.
Wissenschaftliche Forschungsanwendungen
6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide has been studied for its potential applications in drug delivery and cancer research. It has been shown to have the ability to increase the solubility of drugs, thus improving their bioavailability. In addition, it has been used as a biomarker for cancer, as it has been shown to be upregulated in certain types of cancer cells. 6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide has also been studied for its potential to improve the efficacy of drug delivery systems, as it has been shown to increase the permeability of drugs across cell membranes.
Wirkmechanismus
6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide is believed to act as an ionophore, allowing the passage of ions across cell membranes. This mechanism of action is believed to be responsible for its ability to increase the solubility and permeability of drugs across cell membranes.
Biochemical and Physiological Effects
6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the solubility of drugs, thus improving their bioavailability. In addition, it has been shown to increase the permeability of drugs across cell membranes. It has also been shown to upregulate certain genes and proteins, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide in laboratory experiments is its ability to increase the solubility and permeability of drugs across cell membranes. This can be beneficial in the development of new drugs and drug delivery systems. However, 6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide has been shown to be toxic in high concentrations, and thus should be used with caution.
Zukünftige Richtungen
Future research on 6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide may include further exploration of its potential applications in drug delivery and cancer research. In addition, further research may be conducted on its potential to improve the efficacy of drug delivery systems. Other potential future directions may include exploring its potential to upregulate certain genes and proteins, as well as its potential to be used in the treatment of neurodegenerative diseases.
Synthesemethoden
6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide can be synthesized by a variety of methods. The most common method is the reaction of pyridine and 2-methyl-1H-imidazole with 3-carboxy-2-methyl-1H-pyridazine in the presence of an acid catalyst. This reaction produces a mixture of 6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide and its isomers. The isomers can be separated by chromatographic techniques such as HPLC or TLC.
Eigenschaften
IUPAC Name |
6-(2-methylimidazol-1-yl)-N-pyridin-3-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-10-16-7-8-20(10)13-5-4-12(18-19-13)14(21)17-11-3-2-6-15-9-11/h2-9H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCABSDXADKOXHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-methyl-1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B6504185.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B6504189.png)
![N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B6504209.png)
![ethyl 2-({2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazol-5-yl}formamido)acetate](/img/structure/B6504216.png)
![ethyl 4-{2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-amido}piperidine-1-carboxylate](/img/structure/B6504225.png)
![2-(4-bromophenyl)-N-[4-(methylsulfanyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B6504230.png)
![N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B6504238.png)
![N-(2,4-dimethoxyphenyl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6504240.png)
![methyl 4-[6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-amido]benzoate](/img/structure/B6504241.png)
![6-methyl-1-[6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B6504257.png)
![N-[2-(morpholin-4-yl)ethyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B6504260.png)